Hexaglycine
CAS No.: 3887-13-6
Cat. No.: VC21542567
Molecular Formula: C12H20N6O7
Molecular Weight: 360.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3887-13-6 |
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Molecular Formula | C12H20N6O7 |
Molecular Weight | 360.32 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) |
Standard InChI Key | XJFPXLWGZWAWRQ-UHFFFAOYSA-N |
SMILES | C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES | C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Chemical Structure and Properties
Molecular Structure and Identification
Hexaglycine has the molecular formula C₁₂H₂₀N₆O₇ and a molecular weight of 360.32 g/mol . It is identified by several naming conventions and identifiers in chemical databases:
Identifier | Value |
---|---|
CAS Number | 3887-13-6 |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
Common Names | Hexaglycine, Gly6, Gly-Gly-Gly-Gly-Gly-Gly, GGGGGG |
Sequence Notation | H-Gly-Gly-Gly-Gly-Gly-Gly-OH |
Molecular Weight | 360.32 g/mol |
The structure consists of six glycine residues linked in sequence, with an amino group at one terminus and a carboxylic acid group at the other . This linear arrangement allows for significant conformational flexibility, making hexaglycine an excellent model for studying peptide folding and aggregation .
Physical Properties
Hexaglycine exhibits specific physical characteristics that influence its behavior in various environments:
The high boiling and melting points reflect the strong intermolecular hydrogen bonding capabilities of hexaglycine, which derives from the multiple peptide bonds in its structure . These properties influence its solubility and behavior in various solvents, with implications for experimental applications.
Chemical Properties
The chemical behavior of hexaglycine is largely determined by its functional groups and potential for hydrogen bonding:
The negative log P value indicates that hexaglycine is hydrophilic and preferentially partitions into aqueous rather than lipid environments . This property is consistent with its structure, which contains multiple peptide bonds capable of hydrogen bonding with water molecules.
Synthesis and Production
Synthetic Approaches
The synthesis of hexaglycine presents several challenges, particularly related to solubility and coupling efficiency. Research has shown that direct synthesis of the complete hexapeptide in a single step is often inefficient due to these challenges .
A more effective approach involves stepwise elongation of shorter glycine peptides. For example, researchers have found success with strategies like:
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Initial coupling of a single glycine residue to a solid-phase resin
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Sequential addition of individual glycine residues or small glycine oligomers
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Careful optimization of coupling reagents and conditions
One study specifically noted that "coupling of a hexaglycine building block was inefficient and afflicted with solubility problems" . The researchers instead developed an optimized approach involving sequential coupling of smaller glycine units, including triglycine segments, to build the complete hexapeptide .
Standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) are commonly employed in these syntheses, along with Fmoc (fluorenylmethyloxycarbonyl) protection strategies for the amino groups .
Research Findings
Structural Studies and Aggregation Behavior
Hexaglycine has been extensively studied as a model system for understanding peptide aggregation and the formation of secondary structures through hydrogen bonding. Research published in the Journal of Physical Chemistry B examined the aggregation of capped hexaglycine strands into various hydrogen-bonding motifs .
This study compared "the energies and enthalpies of interaction of three- and seven-stranded capped polyglycine aggregates in both the pleated and rippled antiparallel and parallel β-sheet structures as well as the collagenic structures" . The findings provide valuable insights into how glycine-rich peptides can form different supramolecular assemblies based on hydrogen bonding patterns.
Hydrogen Bonding Networks
The ability of hexaglycine to form extensive hydrogen bonding networks makes it particularly interesting for structural studies. Research has shown that hexaglycine can adopt multiple conformations and aggregation states that mimic important structural motifs found in proteins:
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Pleated β-sheet structures
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Rippled β-sheet structures
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Collagen-like triple helical arrangements
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Polyglycine I and II crystal structures
These different structural arrangements are stabilized by specific patterns of hydrogen bonding between peptide strands . Understanding these interactions helps elucidate the fundamental principles governing protein folding and stability.
Computational Studies
Density Functional Theory (DFT) calculations have been employed to analyze the energetics of different hexaglycine aggregation states. These computational approaches allow researchers to predict the relative stability of various structural arrangements and understand the factors that favor certain conformations over others .
Applications and Significance
Model System for Peptide Chemistry
Hexaglycine serves as an important model compound for fundamental studies in peptide chemistry and protein structure. Its relatively simple composition, containing only glycine residues, makes it easier to isolate specific structural effects without the complications introduced by side chains of other amino acids.
Biomaterials Research
The self-assembly properties of hexaglycine make it relevant for biomaterials research. Understanding how this peptide forms organized structures through hydrogen bonding provides insights for designing novel peptide-based materials with tailored properties.
Structural Biology Insights
Studies of hexaglycine aggregation provide valuable insights into the formation of β-sheets and other secondary structures in proteins. This knowledge contributes to our broader understanding of protein folding, misfolding, and aggregation processes that are relevant to numerous biological processes and diseases.
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